molecular formula C12H17B B1661974 2-Bromo-5-tert-butyl-1,3-dimethylbenzene CAS No. 5345-05-1

2-Bromo-5-tert-butyl-1,3-dimethylbenzene

Cat. No. B1661974
CAS RN: 5345-05-1
M. Wt: 241.17 g/mol
InChI Key: HAIGIJCTBFVMEP-UHFFFAOYSA-N
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Description

2-Bromo-5-tert-butyl-1,3-dimethylbenzene is a chemical compound with the molecular formula C12H17Br . It has a molecular weight of 241.17 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-tert-butyl-1,3-dimethylbenzene is 1S/C12H17Br/c1-8-6-10 (12 (3,4)5)7-9 (2)11 (8)13/h6-7H,1-5H3 . The InChI key is HAIGIJCTBFVMEP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Bromo-5-tert-butyl-1,3-dimethylbenzene is a solid at room temperature . The compound has a molecular weight of 241.17 .

Scientific Research Applications

Polymer Synthesis and Nanoparticle Formation

2-Bromo-5-tert-butyl-1,3-dimethylbenzene has been utilized in the synthesis of heterodifunctional polyfluorenes, which are crucial for creating bright and enduring fluorescent nanoparticles. These nanoparticles show promise in applications requiring bright fluorescence emission, with quantum yields as high as 84%. Additionally, they can be tuned to longer wavelengths by energy transfer to dyes, making them useful in various optical applications (Fischer, Baier, & Mecking, 2013).

Structural Characterization in Chemistry

The compound has been involved in the synthesis and structural characterization of new classes of chemicals, such as pincer type bicyclic diacyloxy- and diazaselenuranes. These studies contribute to the understanding of molecular structures and interactions, which are fundamental in the development of new chemical entities (Selvakumar et al., 2011).

Organic Synthesis Applications

In organic synthesis, this chemical has been employed in the preparation of sterically protected diphosphene and fluorenylidenephosphine, which include low-coordinate phosphorus atoms. These compounds are significant in the study of phosphorus chemistry and have potential applications in the development of new organophosphorus compounds (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315-H319 . The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

properties

IUPAC Name

2-bromo-5-tert-butyl-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Br/c1-8-6-10(12(3,4)5)7-9(2)11(8)13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIGIJCTBFVMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277583
Record name 2-BROMO-5-TERT-BUTYL-1,3-DIMETHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-tert-butyl-1,3-dimethylbenzene

CAS RN

5345-05-1
Record name NSC2993
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2993
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-BROMO-5-TERT-BUTYL-1,3-DIMETHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under an inert atmosphere, 225 g of acetic acid was put into a 500 ml three-necked flask, and 24.3 g of 5-t-butyl-m-xylene was added. Then, after adding 31.2 g of bromine, it was reacted at 15-20° C. for 3 hours. The reaction liquid was added to 500 ml of water, and the deposited precipitate was filtrated. It was washed with 250 ml of water twice and 34.2 g of white solid was obtained.
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step Two
Quantity
31.2 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 200 g (1.23 mole) 5-t-butyl-1,3-dimethylbenzene and 83 ml (1.23 mole) propylene oxide in 500 ml of methylene chloride at 15° C. or less, 63 ml (1.23 mole) bromine was added dropwise while maintaining the solution temperature at 15° C. or less. The reaction mixture was allowed to warm to 25° C. overnight. A 200 ml solution of 5% by weight of potassium hydroxide in water was added and the resulting two phase system was stirred for 1 hr at 25° C. The organic phase was washed with water and dried over anhydrous magnesium sulfate. After solvent evaporation an oil was left which when crystallized from methanol gave 265 g (87% yield) of the title compound after drying in vacuo. The oil could also be purified by distilling at 61°-70° C. under a reduced pressure of 0.25 mm of mercury.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
V Narayanan, S Sankararaman, H Hopf - 2005 - Wiley Online Library
Synthesis of Shape‐Persistent Polyal Dendrimers – Facile Entry to Polyene and Polyyne Dendrimers - Narayanan - 2005 - European Journal of Organic Chemistry - Wiley Online …
C Yan, R Shang, M Nakamoto, Y Yamamoto… - Chemistry Letters, 2020 - journal.csj.jp
Methoxy-(7a), bromo-(7b), CF 3 -(7c) and hydroxyl-(7d) substituted bridged triarylamine helicenes were synthesized under mild conditions in 65–98% yield. Their luminescence red-…
Number of citations: 7 www.journal.csj.jp
JL Appleton, V Silber, L Karmazin… - European Journal of …, 2020 - Wiley Online Library
During the synthesis of 1,10‐phenanthroline derivatives sterically hindered in the 2 and/or 9 positions, serendipity led to the discovery of a new substitution pattern on phenanthroline …
JE Field, TJ Hill, D Venkataraman - The Journal of Organic …, 2003 - ACS Publications
A series of bridged triarylamines, which constitute a new class of heterohelicenes, have been synthesized using a simple three-step procedure. These compounds are shown to be …
Number of citations: 134 pubs.acs.org
ID Rettig, KM Halvorsen, TM McCormick - Dalton Transactions, 2023 - pubs.rsc.org
Tellurorhodamine dyes are a class of self-sensitizing chromophores that we have previously shown can photocatalytically oxidize a variety of organic and inorganic compounds with …
Number of citations: 2 pubs.rsc.org
JE Barker, TW Price, LJ Karas, R Kishi… - Angewandte Chemie …, 2021 - Wiley Online Library
We examine the effects of fusing two benzofurans to s‐indacene (indacenodibenzofurans, IDBFs) and dicyclopenta[b,g]naphthalene (indenoindenodibenzofurans, IIDBFs) to control the …
Number of citations: 22 onlinelibrary.wiley.com
T Itoh, T Maemura, Y Ohtsuka, Y Ikari… - European Journal of …, 2004 - Wiley Online Library
The compound (4‐tert‐butyl‐2,6‐dimethylphenyl)(2,4,6‐tribromophenyl)diazomethane (1a), a precursor for persistent triplet carbene, was found to be stable enough to survive …
JH Zhang, P Li, WP Hu, HX Wang - Polyhedron, 2015 - Elsevier
Three NCN diimine ligands 4–6 were synthesized after condensation of isophthalaldehydes 1–3 and anilines. Treatment of 4–6 with Pd 2 (dba) 3 in toluene resulted in the …
Number of citations: 14 www.sciencedirect.com
F Ren - 2018 - rave.ohiolink.edu
Dynamic covalent chemistry is a powerful synthetic tool for the construction of complex molecules. Imine formation is a well-characterized dynamic covalent reaction that has been …
Number of citations: 0 rave.ohiolink.edu
L Ren, Y Han, X Hou, Y Ni, J Wu - Chem, 2021 - cell.com
The studies on three-dimensional (3D) aromaticity have been mainly focused on fullerenes, boron-based deltahedrons/clusters, metal clusters, and polyhedral hydrocarbons, but there …
Number of citations: 13 www.cell.com

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